N-(3-bromophenyl)-3-chlorobenzamide
Description
N-(3-Bromophenyl)-3-chlorobenzamide is a halogenated benzamide derivative characterized by a 3-chlorobenzoyl group attached to a 3-bromophenylamine moiety. Its structure combines electron-withdrawing substituents (chloro and bromo groups), which influence its electronic properties, solubility, and intermolecular interactions.
Properties
IUPAC Name |
N-(3-bromophenyl)-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO/c14-10-4-2-6-12(8-10)16-13(17)9-3-1-5-11(15)7-9/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSJCJNRBVMDJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Below is a detailed comparison of N-(3-bromophenyl)-3-chlorobenzamide with structurally related benzamides, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Effects on Physicochemical Properties
Key Observations :
- The absence of halogens on the aniline ring (e.g., N-(phenyl)-3-chlorobenzamide) reduces steric hindrance and may improve solubility .
- Hydrogen-Bonding Groups: The 5-hydroxyl group in N-(3-benzyl-5-hydroxyphenyl)-3-chlorobenzamide introduces hydrogen-bonding capacity, reflected in its higher melting point compared to non-hydroxylated analogs .
- Heterocyclic Modifications : Incorporation of benzothiazole (as in ) or benzimidazole (e.g., compound 2b in ) alters π-π stacking and dipole interactions, impacting crystallization behavior and bioactivity.
Key Observations :
- Ortho/Meta Substituent Effects : In mGluR5 modulators, meta-substituted chloro groups (as in ) enhance potency, while ortho-substituents may reduce solubility or cause steric clashes .
- Cytotoxicity : Electron-withdrawing groups like trifluoromethyl (e.g., compound 9 in ) can increase potency but also introduce cytotoxicity, limiting therapeutic utility.
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